molecular formula C14H17N3O2 B1268788 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid CAS No. 869663-56-9

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Cat. No. B1268788
M. Wt: 259.3 g/mol
InChI Key: HPBNFHMSOYVHAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole compounds often involves palladium-catalyzed Suzuki reactions, as demonstrated in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which serves as an intermediate in the synthesis of target molecules for mTOR targeted PROTAC molecule PRO1. The optimized conditions for this synthesis resulted in a high yield of 96.7%, showcasing the efficiency of this method in producing pyrazole derivatives (Zhang et al., 2022).

Molecular Structure Analysis

The structural analysis of pyrazole derivatives reveals significant insights into their hydrogen-bonding patterns and molecular architecture. For example, various pyrazole compounds exhibit hydrogen-bonded chains and sheets, contributing to their structural stability and potential supramolecular arrangements (Abonía et al., 2007). These hydrogen-bonding interactions are crucial for understanding the molecular structure and potential applications of these compounds.

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, showcasing their reactivity and potential for functionalization. The formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a related compound via novel methodology highlights the versatility and reactivity of these compounds (Rodríguez et al., 2022). This reactivity is essential for synthesizing novel derivatives with potential biological or material applications.

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their crystalline structures and hydrogen-bonding patterns, play a significant role in their potential applications. The formation of supramolecular structures through hydrogen bonding in pyrazole compounds indicates their potential for creating complex materials and their relevance in crystal engineering and design (Portilla et al., 2007).

Scientific Research Applications

Hydrogen-bonded Supramolecular Structures

Research by Portilla et al. (2007) demonstrated the ability of similar compounds to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid to form hydrogen-bonded supramolecular structures. Specifically, the study found that molecules of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate, a close relative, are linked into sheets by hydrogen bonds, showcasing its potential in the development of intricate molecular arrangements Portilla et al., 2007.

Crystal Structure Determination

A 2013 study by Baias et al. used a novel method involving NMR powder crystallography to determine the crystal structure of a drug molecule closely related to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid. This highlights its significance in the field of crystallography and drug molecule analysis Baias et al., 2013.

Synthetic Applications

The research by Zhang et al. (2022) involved a compound structurally similar to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid in the synthesis of mTOR targeted PROTAC molecules, underlining its relevance in synthetic chemistry and drug development Zhang et al., 2022.

Bioconjugate Synthesis

A 2007 study by Kuchta et al. on the synthesis of bioconjugates using a platinum trimethyl complex of a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate ligand, similar to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid, provides insights into its potential use in creating bioconjugates Kuchta et al., 2007.

Molecular Interaction Studies

In a 2019 study, Shubhangi et al. investigated the interaction of pyrazole-based drug molecules, similar to the compound , against bacterial DNA gyrase. This research underscores its importance in the development of new antimicrobial agents Shubhangi et al., 2019.

properties

IUPAC Name

4-(5-amino-3-tert-butylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-9(5-7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBNFHMSOYVHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182792
Record name 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

CAS RN

869663-56-9
Record name 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869663-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4,4-dimethyl-3-oxo-pentanenitrile (4.52 g, 36.15 mmol), 4-hydrazinobenzoic acid (5.00 g, 32.86 mmol), and acetic acid (2 mL) in EtOH/THF (1:1) was refluxed for 16 h. After cooling, the solvent was concentrated at reduced pressure, and the crude was re-dissolved in EtOAc. The organic layer was washed with aqueous saturated Na2CO3 solution and brine, dried over MgSO4, filtered, and concentrated to half its volume. The resulting residue was filtered, and the solids were washed with cold EtOAc and dried under high vacuum to afford the title compound as a white solid (8.4 g, 99%). 1H-NMR (DMSO-d6) δ 12.91 (s, 1H), 7.99 (d, J=6.0 Hz, 2H), 7.75 (d, J=9.0 Hz, 2H), 5.42 (s, 1H), 5.39 (s, 2H), 1.21 (s, 9H); MS LC-MS [M+H]+=260, RT=1.83 min.
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
EtOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a suspension of 2.4 g (16 mmol) 4-hydrazino-benzoic acid in 12 mL toluene, 2.0 g of pivaloyl acetonitrile are added at rt. The suspension is heated to and kept under reflux for 12 h. After completion, the resulting reaction mixture is allowed to cool to rt. The precipitated product is isolated by filtration, washed with cold toluene and dried under high vacuum. [M+1]+=260.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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